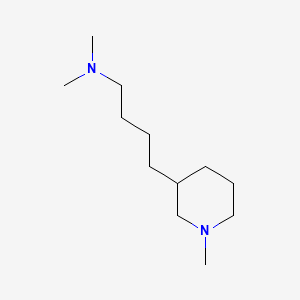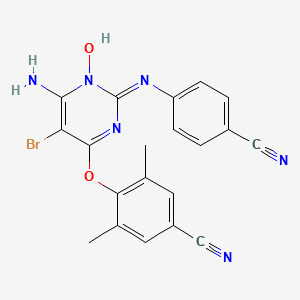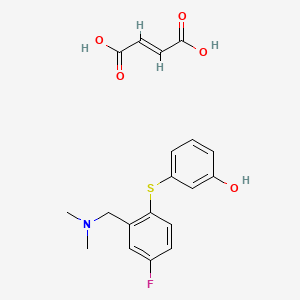
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylamine core substituted with dimethyl, fluoro, and hydroxyphenylthio groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylamine derivative reacts with a fluorinated phenylthio compound under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The final step involves the formation of the maleate salt by reacting the amine with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are crucial in industrial settings to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxyphenylthio group may interact with thiol groups in proteins, affecting their function. The fluoro group can enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine
- N,N-Dimethyl-5-chloro-2-(3-hydroxyphenylthio)benzylamine
- N,N-Dimethyl-5-fluoro-2-(4-hydroxyphenylthio)benzylamine
Uniqueness
N,N-Dimethyl-5-fluoro-2-(3-hydroxyphenylthio)benzylamine maleate stands out due to the specific positioning of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluoro and hydroxyphenylthio groups enhances its potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
134987-57-8 |
|---|---|
Molekularformel |
C19H20FNO5S |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[2-[(dimethylamino)methyl]-4-fluorophenyl]sulfanylphenol |
InChI |
InChI=1S/C15H16FNOS.C4H4O4/c1-17(2)10-11-8-12(16)6-7-15(11)19-14-5-3-4-13(18)9-14;5-3(6)1-2-4(7)8/h3-9,18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
YUTBWLWOLKCYSN-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



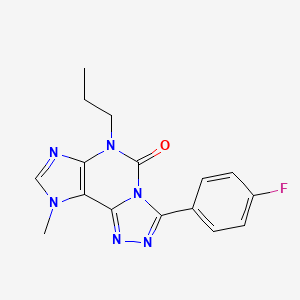

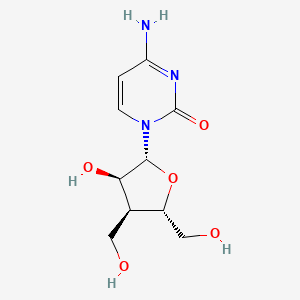

![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)
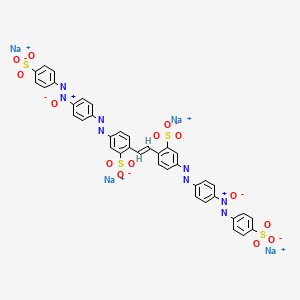
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
